2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
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Overview
Description
2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves the reaction of 2,5,6-trimethylthieno[2,3-d]pyrimidin-4-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thienopyrimidines with different functional groups.
Scientific Research Applications
2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-ylamine
- 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is unique due to the presence of the sulfanylacetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives with diverse applications.
Properties
IUPAC Name |
2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-5-6(2)17-11-9(5)10(13-7(3)14-11)16-4-8(12)15/h4H2,1-3H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABAFNFRJIIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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